N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride
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Overview
Description
Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride: is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is a bicyclic amine that contains an oxirane ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Oxabicyclo[31One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxirane ring, followed by amination and subsequent conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. These methods would include the use of industrial-grade reagents and catalysts, as well as advanced purification techniques to ensure the compound meets required specifications .
Chemical Reactions Analysis
Types of Reactions: Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxirane ring-opened products, while substitution reactions can produce various N-substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: The compound’s biological applications include its use as a ligand in binding studies and as a precursor for the synthesis of biologically active molecules. Its structural features allow it to interact with various biological targets .
Medicine: In medicine, trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure and amine group allow it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the context and application .
Comparison with Similar Compounds
Trans-3-Oxabicyclo[3.1.0]hexane-6-amine: Similar in structure but lacks the methyl group.
Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine: Similar but without the hydrochloride salt form.
Uniqueness: Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride is unique due to its specific bicyclic structure combined with the presence of an amine group and its hydrochloride salt form. This combination of features makes it particularly useful for certain chemical and biological applications .
Properties
Molecular Formula |
C6H12ClNO |
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Molecular Weight |
149.62 g/mol |
IUPAC Name |
N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-7-6-4-2-8-3-5(4)6;/h4-7H,2-3H2,1H3;1H |
InChI Key |
FYAKZMXWCHSXMC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1C2C1COC2.Cl |
Origin of Product |
United States |
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